molecular formula C18H16F3N3O5S B6540563 N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 1021253-70-2

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No. B6540563
CAS RN: 1021253-70-2
M. Wt: 443.4 g/mol
InChI Key: MFOOVLMTQIGNCF-UHFFFAOYSA-N
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Description

The compound “N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethoxy)benzene-1-sulfonamide” is a complex organic molecule. It contains several functional groups including a furan ring, a pyridazine ring, a trifluoromethoxy group, and a sulfonamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps and require a deep understanding of organic chemistry. For instance, the trifluoromethoxy group can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . The furan ring could potentially be synthesized from furfural derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The furan and pyridazine rings are aromatic and planar, while the trifluoromethoxy group is electron-withdrawing and would likely be oriented in a way to minimize steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The furan ring is aromatic and can undergo electrophilic aromatic substitution. The pyridazine ring can also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the interactions between its functional groups. For instance, the presence of the trifluoromethoxy group could increase the compound’s stability and lipophilicity .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its interactions with biological systems and its potential as a pharmaceutical compound .

properties

IUPAC Name

N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O5S/c19-18(20,21)29-13-4-6-14(7-5-13)30(26,27)22-10-2-11-24-17(25)9-8-15(23-24)16-3-1-12-28-16/h1,3-9,12,22H,2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOOVLMTQIGNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide

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